N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a fused triazole-pyridine core substituted with a sulfonamide group at position 8, a methyl group at position 3, and two aromatic moieties: a 3,4-difluorophenyl group and a 4-fluorobenzyl group. The fluorine substituents on the aromatic rings are critical for modulating electronic properties, lipophilicity, and target binding, while the methyl group on the triazole ring may enhance metabolic stability .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S/c1-13-24-25-20-19(3-2-10-26(13)20)30(28,29)27(12-14-4-6-15(21)7-5-14)16-8-9-17(22)18(23)11-16/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXCZWMIZLFZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized by the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the quinoxalinone intermediate.
Attachment of the Chlorophenoxyacetyl Group: The final step involves the acylation of the piperazine nitrogen with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoxalinone core to a dihydroquinoxaline derivative.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and triethylamine.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxalinone derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds like N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exhibit significant antibacterial activity against various strains of bacteria. For instance:
- Antibacterial Spectrum : Studies have shown that triazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from to against pathogens like Staphylococcus aureus and Escherichia coli .
Antifungal Properties
The compound may also exhibit antifungal activity similar to other triazole derivatives. Triazoles are commonly used in antifungal therapies due to their ability to inhibit fungal cell membrane synthesis.
Anticancer Potential
Research into triazole derivatives has revealed their potential as anticancer agents. The compound's ability to interfere with cellular processes involved in tumor growth and proliferation is under investigation. Some studies indicate that modifications in the triazole ring can enhance cytotoxicity against cancer cell lines .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent functionalization with fluorinated phenyl groups.
Synthetic Pathways:
- Step 1 : Formation of the triazole core through cyclization reactions.
- Step 2 : Introduction of fluorinated phenyl groups via nucleophilic substitution or coupling reactions.
- Step 3 : Final sulfonamide formation through reaction with sulfonyl chlorides.
Case Studies and Research Findings
Several studies have documented the efficacy of triazole derivatives in various applications:
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to bind to mitochondrial voltage-dependent anion channels (VDAC), altering their gating and inducing oxidative stress in cells.
Pathways Involved: It rapidly induces an oxidative, non-apoptotic cell death in several human tumors harboring activating mutations in the RAS-RAF-MEK signaling pathway.
Biological Activity
N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C15H13F3N4O2S
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of the triazole scaffold exhibit broad-spectrum antimicrobial activity. The 1,2,4-triazole core is particularly noted for its antifungal properties. Various studies have demonstrated that triazole compounds can inhibit the growth of fungal pathogens such as Candida albicans and Aspergillus fumigatus with minimal inhibitory concentrations (MIC) ranging from 0.0156 to 2.0 μg/mL .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Triazole Derivative A | 0.25 | Excellent against A. fumigatus |
| Triazole Derivative B | 0.5 | Moderate against fluconazole-resistant C. albicans |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using COX enzyme inhibition assays revealed that certain triazole derivatives effectively suppress COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators like PGE2 . The IC50 values for these compounds indicate their potency in inhibiting inflammatory responses.
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Triazole Derivative C | 6.74 | COX-1 |
| Triazole Derivative D | 1.10 | COX-2 |
Structure-Activity Relationship (SAR)
The SAR studies highlight that the presence of fluorine atoms in the phenyl rings enhances the biological activity of triazole derivatives. Substituents at specific positions on the triazole ring significantly influence both antimicrobial and anti-inflammatory activities. For instance, compounds with halogen substitutions demonstrate higher efficacy compared to those with electron-withdrawing groups .
Case Studies
- Antifungal Efficacy : A study by Blokhina et al. evaluated a series of triazole derivatives against Candida albicans. The most active compound showed an MIC of 0.25 μg/mL against resistant strains, suggesting a promising avenue for developing new antifungal agents .
- Anti-inflammatory Mechanisms : Research conducted on various triazole compounds revealed their potential in modulating inflammatory pathways through COX inhibition. Compounds were tested in vivo using formalin-induced paw edema models, demonstrating significant reductions in inflammation compared to controls .
Comparison with Similar Compounds
Structural Analogues in Antimalarial Research
Several [1,2,4]triazolo[4,3-a]pyridine sulfonamides have been synthesized and evaluated for antimalarial activity. Key analogues include:
Key Observations :
- Fluorine vs. Chlorine Substitution : The user’s compound substitutes 3,4-difluorophenyl and 4-fluorobenzyl groups, whereas 8a uses 3,5-difluorophenyl and 3-chlorobenzyl. Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets, while chlorine may increase steric bulk but reduce metabolic stability .
- Methoxy vs. The 3-methyl group on the triazole ring (common in all three compounds) likely contributes to pharmacokinetic stability .
Pesticide Sulfonamides
Triazolo sulfonamides are also employed in agrochemicals. A notable example is flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide), a herbicide targeting acetolactate synthase (ALS) .
Structural Insights :
- Pyridine vs. This difference may influence target selectivity.
- Fluorine Positioning : Flumetsulam’s 2,6-difluorophenyl group optimizes herbicidal activity, whereas the user’s 3,4-difluorophenyl group might alter binding kinetics in biological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sequential sulfonylation and cyclization. Key steps include:
- Sulfonamide formation : Reacting triazolo-pyridine sulfonyl chloride with substituted amines (e.g., 3,4-difluoroaniline derivatives) in polar aprotic solvents (e.g., DMF) with a base like triethylamine to neutralize HCl byproducts .
- Cyclization : Using methyl ortho-formate or acetate under reflux to form the triazole ring .
- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (80–100°C), solvent purity, and stoichiometric ratios (1:1.2 molar excess of amine) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl methyl protons at δ 3.8–4.2 ppm; triazole protons at δ 8.5–9.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 439.1 [M+H]⁺) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. What in vitro assays are recommended for assessing biological activity, and how is target specificity validated?
- Methodology :
- Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., carbonic anhydrase IX) using fluorometric or colorimetric substrates .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HCT-116) via MTT assays, comparing activity to control sulfonamides .
- Specificity validation : Use knockout cell lines or competitive binding assays with known inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
- Methodology :
- Substituent variation : Replace fluorophenyl groups with chloro- or methoxy analogs to assess impacts on lipophilicity (logP) and binding affinity .
- Triazole modifications : Introduce methyl or ethyl groups at the 3-position to evaluate steric effects on target engagement .
- Data-driven design : Correlate IC₅₀ values with computational docking scores (e.g., AutoDock Vina) to prioritize derivatives .
Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?
- Methodology :
- Solubility-pharmacokinetics (PK) trade-offs : Use kinetic solubility assays (e.g., PBS buffer at pH 7.4) to identify poor bioavailability. Formulate with cyclodextrins or lipid nanoparticles to enhance absorption .
- Metabolic stability : Test hepatic microsomal stability (human/rat) to identify rapid clearance pathways. Introduce electron-withdrawing groups (e.g., CF₃) to block CYP450 metabolism .
- In vivo validation : Use xenograft models to compare tumor growth inhibition (TGI) with plasma exposure levels (AUC) .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Methodology :
- Proteomics : Perform affinity pull-down assays with biotinylated derivatives to identify binding partners .
- Transcriptomics : RNA-seq analysis of treated cells to map downstream pathway activation (e.g., apoptosis genes like BAX/BCL-2) .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes at ≤2.0 Å resolution .
Q. How can researchers address discrepancies in reported solubility and stability data across studies?
- Methodology :
- Standardized protocols : Use USP buffer systems (pH 1.2–6.8) for solubility measurements under controlled agitation (50 rpm) .
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions to identify degradation pathways .
- Inter-laboratory validation : Collaborate with multiple labs to harmonize analytical conditions (e.g., HPLC column lot, mobile phase pH) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
